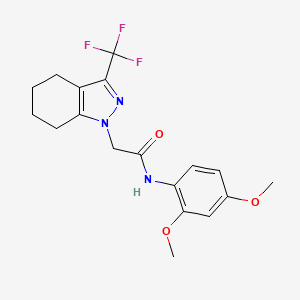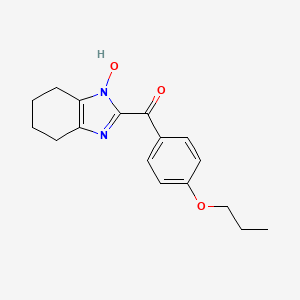![molecular formula C20H25BrN4 B11578034 N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11578034.png)
N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromobenzyl group attached to the benzimidazole core, along with a diethylaminoethyl side chain. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of Diethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Benzimidazole derivatives: Compounds with a benzimidazole core but different substituents.
Uniqueness
N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is unique due to the presence of the bromobenzyl group and the diethylaminoethyl side chain, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C20H25BrN4 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H25BrN4/c1-3-24(4-2)13-14-25-19-8-6-5-7-18(19)23-20(25)22-15-16-9-11-17(21)12-10-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,23) |
Clé InChI |
JJXUHYARRWAZMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(oxolan-2-ylmethyl)-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11577955.png)

![2'-(3,4-Dimethoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11577958.png)
![N,N-dibenzyl-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11577962.png)
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate](/img/structure/B11577967.png)
![(2E)-2-cyano-N-methyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577968.png)
![3-butylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11577975.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11577982.png)
![3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11577984.png)

![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11577992.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11577999.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxypropanamide](/img/structure/B11578030.png)
